Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride
Overview
Description
Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride: is a chemical compound with the molecular formula C11H17N·HCl . It is a hydrochloride salt of a secondary amine, characterized by the presence of a methyl group attached to the nitrogen atom and a 2-methylphenyl group attached to the propan-2-yl chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride typically involves the alkylation of 2-methylphenylpropan-2-amine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the amine.
Reduction: Primary amines or other reduced forms.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Methyl[1-(3-methylphenyl)propan-2-yl]amine hydrochloride
- Methyl[1-(4-methylphenyl)propan-2-yl]amine hydrochloride
- N-methyl-1-(2-methylphenyl)propan-2-amine
Comparison: Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications where other isomers may not be as effective.
Properties
IUPAC Name |
N-methyl-1-(2-methylphenyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9-6-4-5-7-11(9)8-10(2)12-3;/h4-7,10,12H,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZGRSIWIXRZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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